molecular formula C9H12N2O5S B12813665 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

Cat. No.: B12813665
M. Wt: 260.27 g/mol
InChI Key: GJTBSTBJLVYKAU-JDNPWWSISA-N
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Description

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinone ring and a dihydroxy oxolane moiety

Preparation Methods

The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common method includes the reaction of a suitable pyrimidine derivative with a dihydroxy oxolane precursor under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

IUPAC Name

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6+,7?,8-/m1/s1

InChI Key

GJTBSTBJLVYKAU-JDNPWWSISA-N

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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